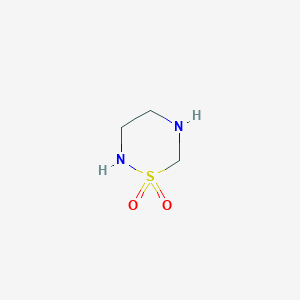![molecular formula C10H13ClIN3O B13706887 4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B13706887.png)
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine is a chemical compound with the molecular formula C10H13ClIN3O and a molecular weight of 353.59 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chloro and iodomethyl groups, and a morpholine ring substituted with a methyl group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which is chlorinated and iodinated to introduce the chloro and iodomethyl groups.
Formation of the Morpholine Ring: The morpholine ring is then synthesized separately and methylated.
Coupling Reaction: The final step involves coupling the pyrimidine ring with the morpholine ring under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodomethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its chemical structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can result in the formation of oxidized or reduced forms of the compound .
科学研究应用
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine involves its interaction with specific molecular targets and pathways . For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(2-Chloro-6-(iodomethyl)pyrimidin-4-yl)morpholine: This compound is similar but lacks the methyl group on the morpholine ring.
2-Chloro-4-(iodomethyl)-6-morpholin-4-ylpyrimidine: Another similar compound with slight structural differences.
Uniqueness
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine is unique due to the presence of both chloro and iodomethyl groups on the pyrimidine ring and the methyl group on the morpholine ring.
属性
分子式 |
C10H13ClIN3O |
|---|---|
分子量 |
353.59 g/mol |
IUPAC 名称 |
4-[2-chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine |
InChI |
InChI=1S/C10H13ClIN3O/c1-7-6-16-3-2-15(7)9-4-8(5-12)13-10(11)14-9/h4,7H,2-3,5-6H2,1H3 |
InChI 键 |
XCOOZBOFPOZBFU-UHFFFAOYSA-N |
规范 SMILES |
CC1COCCN1C2=NC(=NC(=C2)CI)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


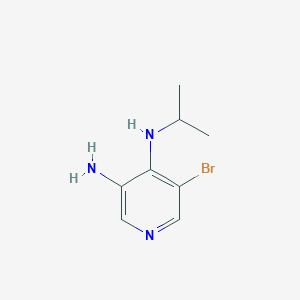
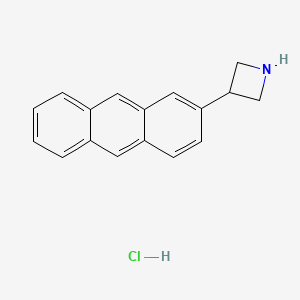
![3-[7-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13706827.png)
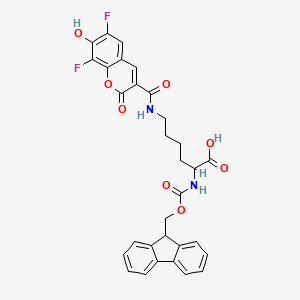

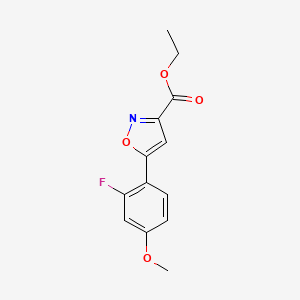
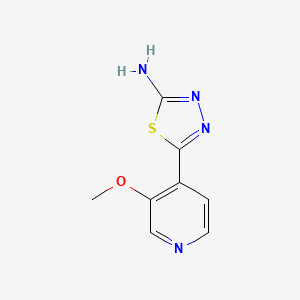
![Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13706865.png)

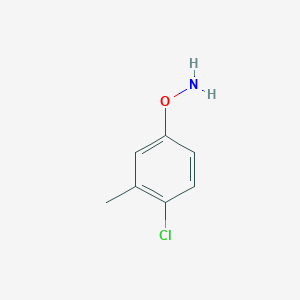
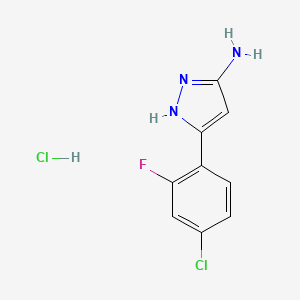

![Methyl 3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13706893.png)
